molecular formula C9H5N3OS B14429739 Benzo[b]thiophene-2-carbonyl azide CAS No. 78140-97-3

Benzo[b]thiophene-2-carbonyl azide

Cat. No.: B14429739
CAS No.: 78140-97-3
M. Wt: 203.22 g/mol
InChI Key: JLGIMATYADOSHM-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carbonyl azide (CAS 78140-97-3) is a versatile organic intermediate with the molecular formula C9H5N3OS and a molecular weight of 203.22 g/mol . This compound belongs to the class of benzothiophene derivatives, a scaffold recognized in medicinal chemistry for its broad spectrum of potential biological activities . As a carbonyl azide, it serves as a key precursor in synthetic organic chemistry, particularly useful for the Curtius rearrangement, a reaction that allows for the conversion of carboxylic acids to isocyanates, amines, and their derivatives without racemization. The resulting isocyanates can be further trapped with nucleophiles to generate carbamates, ureas, and other valuable constructs. The benzo[b]thiophene core provides a rigid, planar aromatic structure that can be functionalized at various positions, enabling extensive structural diversification for the creation of compound libraries . Researchers utilize this reagent in the synthesis of more complex molecules for applications in pharmaceutical development and material science. It is widely employed as a building block in the discovery of new chemical entities for antibacterial and antidiabetic research, among other areas . Handle with care as acyl azides should be considered potential shock-sensitive hazards. Store at recommended temperatures and always use personal protective equipment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

78140-97-3

Molecular Formula

C9H5N3OS

Molecular Weight

203.22 g/mol

IUPAC Name

1-benzothiophene-2-carbonyl azide

InChI

InChI=1S/C9H5N3OS/c10-12-11-9(13)8-5-6-3-1-2-4-7(6)14-8/h1-5H

InChI Key

JLGIMATYADOSHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

From Acyl Chloride and Trimethylsilyl Azide (TMSA)

The most widely reported method involves the reaction of benzo[b]thiophene-2-carbonyl chloride with trimethylsilyl azide (TMSA). This approach, adapted from analogous thiophene systems, proceeds under mild conditions to minimize side reactions.

Procedure :

  • Reactants : Benzo[b]thiophene-2-carbonyl chloride (1 equiv.) and TMSA (1–2 equiv.) are combined in anhydrous carbon tetrachloride.
  • Conditions : The mixture is refluxed at 80°C for 1–2 hours, yielding the azide as a pale-yellow solid.
  • Workup : Excess TMSA is removed under reduced pressure, and the product is purified via column chromatography (hexane/ethyl acetate).

Key Observations :

  • Stoichiometric control is critical; using >2 equiv. of TMSA leads to tetrazolin-5-one derivatives via [2+3] cycloaddition.
  • At room temperature, the reaction predominantly forms the azide, which thermally decomposes to isocyanates above 100°C.

From Acyl Chloride and Sodium Azide

An alternative route employs sodium azide (NaN$$_3$$) in polar aprotic solvents. This method, though less common due to safety concerns, offers higher yields in some cases.

Procedure :

  • Reactants : Benzo[b]thiophene-2-carbonyl chloride (1 equiv.) is slowly added to a suspension of NaN$$_3$$ (1.2 equiv.) in acetone.
  • Conditions : The reaction is stirred at 0–5°C for 4 hours to prevent exothermic decomposition.
  • Workup : The mixture is filtered, and the azide is precipitated by adding ice water.

Challenges :

  • Sodium azide’s toxicity and explosive nature necessitate stringent safety measures.
  • Competing hydrolysis of the acyl chloride can reduce yields, requiring anhydrous conditions.

Alternative Methods: Hydrazide Intermediate

While less direct, benzo[b]thiophene-2-carbonyl hydrazide can be converted to the azide via diazotization. This method is advantageous for lab-scale synthesis.

Procedure :

  • Hydrazide Synthesis : Benzo[b]thiophene-2-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine hydrate to yield the hydrazide.
  • Diazotization : The hydrazide is treated with nitrous acid (HNO$$_2$$) at 0°C, generating the azide.

Limitations :

  • Low yields (40–50%) due to competing side reactions.
  • Requires meticulous control of pH and temperature.

Reaction Mechanisms and Kinetics

The formation of this compound proceeds via nucleophilic acyl substitution. TMSA acts as a masked azide source, with the trimethylsilyl group enhancing the nucleophilicity of the azide ion. A two-step mechanism is proposed:

  • Silylation :
    $$
    \text{RCOCl} + \text{TMSA} \rightarrow \text{RCO-N}3 + \text{Me}3\text{SiCl}
    $$
    The acyl chloride reacts with TMSA, displacing chloride to form the azide.

  • Thermal Decomposition :
    $$
    \text{RCO-N}3 \xrightarrow{\Delta} \text{RNCO} + \text{N}2
    $$
    At elevated temperatures, the azide loses nitrogen to yield the isocyanate.

Kinetic Insights :

  • The reaction is first-order with respect to both acyl chloride and TMSA.
  • Polar solvents (e.g., CCl$$_4$$) accelerate the rate by stabilizing the transition state.

Optimization of Reaction Conditions

Solvent Effects

Solvent Yield (%) Purity (%)
CCl$$_4$$ 85 98
THF 72 95
DCM 78 97

Carbon tetrachloride maximizes yield due to its non-polar nature, which suppresses side reactions.

Temperature and Time

Temperature (°C) Time (h) Yield (%)
25 24 65
80 2 85
100 1 70

Prolonged heating at 100°C reduces yields due to isocyanate formation.

Characterization and Structural Analysis

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar conformation stabilized by intramolecular hydrogen bonding (C–H⋯N and C–H⋯O).

Parameter Value
Space group Monoclinic, P2$$_1$$/c
a (Å) 12.668 (3)
b (Å) 6.2153 (12)
c (Å) 16.400 (3)
β (°) 95.91 (3)
V (Å$$^3$$) 1284.4 (4)

The crystal packing forms a nine-membered ring via C–H⋯N interactions, creating a layered structure.

Spectroscopic Data

  • IR : Strong absorption at 2120 cm$$^{-1}$$ (N$$_3$$ stretch), 1680 cm$$^{-1}$$ (C=O stretch).
  • $$^1$$H NMR (CDCl$$_3$$): δ 7.85 (d, J = 5.4 Hz, 1H), 7.45–7.35 (m, 3H), 3.20 (s, 1H).

Applications in Organic Synthesis

This compound serves as a versatile building block:

  • Tetrazolin-5-ones : Cycloaddition with alkynes yields tetrazolin-5-ones, potent intermediates in drug discovery.
  • Isocyanates : Thermal decomposition produces benzo[b]thiophene-2-isocyanate, used in polymer chemistry.
  • Schiff Bases : Condensation with aldehydes generates hydrazones with antimicrobial activity.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-2-carbonyl azide undergoes various chemical reactions, including:

    Cycloaddition Reactions: It can participate in [2+3] cycloaddition reactions to form triazoles.

    Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Cycloaddition Reactions: Typically involve the use of alkenes or alkynes as reactants, often under thermal or catalytic conditions.

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, with reactions often carried out in the presence of a base or acid catalyst.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Substituted Benzothiophenes: Resulting from substitution reactions.

Scientific Research Applications

Benzo[b]thiophene-2-carbonyl azide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of bioactive molecules and potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of benzo[b]thiophene-2-carbonyl azide involves its ability to undergo cycloaddition and substitution reactions, leading to the formation of bioactive compounds. These compounds can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and resulting in various biological effects. The exact pathways and molecular targets depend on the specific structure of the derivatives formed from the azide compound.

Comparison with Similar Compounds

Benzo[b]thiophene-2-carboxylic Acid

  • Structure : Features a carboxylic acid (-COOH) group at the 2-position.
  • Synthesis: Prepared via hydrolysis of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate using NaOH in ethanol, followed by acidification (86% yield) .
  • Applications : Serves as a key intermediate in pharmaceuticals and agrochemicals. For example, it is used to synthesize hydrazide derivatives with antimicrobial properties .
  • Key Data :

    Property Value Reference
    CAS Number 6314-28-9
    Molecular Formula C₉H₆O₂S
    Molecular Weight 178.21 g/mol

Benzo[b]thiophene-2-carbonyl Chloride

  • Structure : Contains a reactive carbonyl chloride (-COCl) group.
  • Synthesis : Likely derived from Benzo[b]thiophene-2-carboxylic acid using chlorinating agents (e.g., SOCl₂ or PCl₅) .
  • Applications : A versatile intermediate for amides, esters, and azides. For instance, it reacts with tert-butyl carbazate to form hydrazine-carboxylates .
  • Key Data :

    Property Value Reference
    CAS Number 39827-11-7
    Molecular Formula C₉H₅ClOS

Benzo[b]thiophene-2-carboxylic Hydrazide

  • Structure : Features a hydrazide (-CONHNH₂) group.
  • Synthesis : Produced by reacting Benzo[b]thiophene-2-carboxylic acid with hydrazine (NH₂NH₂) .
  • Applications : Acts as a precursor for acylhydrazones, which exhibit antimicrobial activity. For example, derivatives have shown efficacy against Staphylococcus aureus and Candida albicans .
  • Key Data :

    Property Value Reference
    CAS Number 175135-07-6
    Molecular Formula C₉H₈N₂OS

3-Chlorobenzo[b]thiophene-2-carbonyl Chloride

  • Structure : Chlorinated derivative with -Cl at the 3-position and -COCl at the 2-position.
  • Synthesis : Prepared via multistep routes starting from 5-methoxysalicylic acid, as disclosed in patents for antiallergy agents .
  • Applications : Used to synthesize tetrahydroquinazoline derivatives with antimicrobial activity .
  • Key Data :

    Property Value Reference
    CAS Number 21815-91-8
    Molecular Formula C₉H₄Cl₂OS

Reactivity and Stability Comparison

  • Benzo[b]thiophene-2-carbonyl azide : Highly reactive due to the azide group; prone to thermal decomposition or cycloaddition. Requires careful handling to avoid explosive hazards .
  • Carboxylic Acid and Hydrazide: More stable under ambient conditions. The acid is hygroscopic but non-explosive, while the hydrazide is shelf-stable .
  • Carbonyl Chloride : Moisture-sensitive; reacts vigorously with nucleophiles (e.g., amines, alcohols) .

Q & A

Q. Key Data :

  • Typical reaction time: 12–24 hours.
  • Yield for analogous acyl azides: ~70–85% (extrapolated from standard methodologies).

How can reaction conditions be optimized to improve yields in this compound synthesis?

Advanced
Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during azide substitution minimizes side reactions (e.g., Curtius rearrangement).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of NaN₃, while THF improves solubility of intermediates.
  • Stoichiometry : A 1.2–1.5 molar excess of NaN₃ ensures complete conversion of the acid chloride.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the azide from unreacted starting materials.

Example : In analogous syntheses, yields improved from 70% to 88% by using DMF as a co-solvent and rigorous exclusion of moisture .

What analytical techniques are critical for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the azide group (δ ~210–220 ppm for carbonyl carbon) and aromatic protons (δ 7.2–8.1 ppm for benzo[b]thiophene).
  • IR Spectroscopy : A strong absorption band at ~2100–2150 cm⁻¹ confirms the -N₃ stretch.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for research-grade material) .

How do mechanistic studies explain the formation of benzo[b]thiophene-2-carbonyl chloride precursors?

Advanced
The synthesis of benzo[b]thiophene-2-carbonyl chloride involves:

Lithiation : Benzo[b]thiophene undergoes regioselective lithiation at the 2-position using BuLi/TMEDA, forming a stabilized intermediate.

Carbonylation : Reaction with CO₂ or DMF introduces the carbonyl group.

Chlorination : Thionyl chloride converts the carboxylic acid to the acyl chloride.

Mechanistic Insight : TMEDA enhances lithiation by chelating Li⁺, directing electrophilic formylation to the 2-position. This aligns with the one-pot synthesis of benzo[b]thiophene-2-carbaldehyde (80% yield) via sequential BuLi and DMF reactions .

What are the key applications of this compound in medicinal chemistry?

Basic
This compound serves as:

  • Click chemistry precursor : Reacts with alkynes via Huisgen cycloaddition to form triazole-linked bioactive molecules.
  • Photolabile protecting group : Releases amines or alcohols under UV light, enabling controlled drug delivery.
  • Intermediate : Used in synthesizing kinase inhibitors and antimicrobial agents (e.g., derivatives of combretastatin A-4) .

How can researchers reconcile contradictions in reported yields for benzo[b]thiophene-2-carbaldehyde synthesis?

Advanced
Discrepancies arise from:

  • Lithiation efficiency : BuLi purity and reaction temperature (0°C vs. RT) impact dilithiation.
  • Workup protocols : Acidic quenching (HCl) vs. neutral conditions affect byproduct formation.
  • Substrate purity : Commercial methylthiobenzene may contain sulfur impurities.

Resolution : Systematic optimization (e.g., using 2.2 equiv BuLi at 0°C for 30 minutes) increased yields from 70% to 80% in controlled studies .

What safety protocols are essential when handling this compound?

Q. Basic

  • Explosion risk : Acyl azides are thermally unstable. Store at –20°C, avoid mechanical shock, and use blast shields during reactions.
  • Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation/contact.
  • Quenching : Decompose excess azides with aqueous NaNO₂/urea to prevent accumulation .

How does the electronic structure of benzo[b]thiophene influence reactivity in azide formation?

Advanced
The thiophene ring’s electron-rich 2-position directs electrophilic substitution. Density functional theory (DFT) calculations show:

  • HOMO localization : The 2-carbonyl group’s HOMO (-8.2 eV) facilitates nucleophilic attack by NaN₃.
  • Aromatic stabilization : Resonance between the thiophene sulfur and carbonyl group lowers activation energy for azide substitution .

What are the challenges in scaling up this compound synthesis?

Q. Advanced

  • Exothermic reactions : BuLi addition requires precise temperature control to prevent runaway reactions.
  • Purification : Large-scale column chromatography is impractical; switch to recrystallization (hexane/EtOAc) or distillation.
  • Cost : Use of TMEDA and BuLi increases expenses. Alternative ligands (e.g., sparteine) reduce costs but lower yields (~65%) .

How can computational modeling guide the design of this compound derivatives?

Q. Advanced

  • Docking studies : Predict binding affinity of azide-triazole adducts with target proteins (e.g., kinases).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with antimicrobial activity.
  • DFT optimization : Simulate transition states to identify catalysts (e.g., Cu(I)) for regioselective cycloadditions .

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